Diazoxide Diazoxide Diazoxide is a benzothiadiazine that is the S,S-dioxide of 2H-1,2,4-benzothiadiazine which is substituted at position 3 by a methyl group and at position 7 by chlorine. A peripheral vasodilator, it increases the concentration of glucose in the plasma and inhibits the secretion of insulin by the beta- cells of the pancreas. It is used orally in the management of intractable hypoglycaemia and intravenously in the management of hypertensive emergencies. It has a role as an antihypertensive agent, a sodium channel blocker, a vasodilator agent, a K-ATP channel agonist, a beta-adrenergic agonist, a cardiotonic drug, a bronchodilator agent, a sympathomimetic agent and a diuretic. It is a benzothiadiazine, a sulfone and an organochlorine compound.
Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels. It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release. Diazoxide also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance. When administered intravenously, diazoxide can be used to treat hypertensive emergencies; however, this specific form of diazoxide is no longer available in the US. Diazoxide is usually well tolerated, and some of its more common side effects include fluid retention and electrolyte disturbances. In September 2015, the FDA issued a safety alert regarding post-marketing reports of pulmonary hypertension occurring in infants and neonates.
Diazoxide is a benzothiadiazine derivate with antihypertensive and hyperglycemic activities. Diazoxide increases membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction; this results in peripheral vasodilatation and decreases in peripheral vascular resistance. This agent also inhibits insulin release by interacting with ATP-sensitive potassium channels of pancreatic islet beta-cells.
Diazoxide can cause developmental toxicity according to state or federal government labeling requirements.
A benzothiadiazine derivative that is a peripheral vasodilator used for hypertensive emergencies. It lacks diuretic effect, apparently because it lacks a sulfonamide group.
Brand Name: Vulcanchem
CAS No.: 364-98-7
VCID: VC21342540
InChI: InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
SMILES: CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67 g/mol

Diazoxide

CAS No.: 364-98-7

Cat. No.: VC21342540

Molecular Formula: C8H7ClN2O2S

Molecular Weight: 230.67 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diazoxide - 364-98-7

CAS No. 364-98-7
Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
IUPAC Name 7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
Standard InChI Key GDLBFKVLRPITMI-UHFFFAOYSA-N
SMILES CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Canonical SMILES CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Appearance White to off-white crystalline powder
Melting Point 330ºC
330.5 °C

Pharmacological Classification and Mechanism of Action

ATP-Sensitive Potassium Channel Activation

Diazoxide's primary mechanism of action involves activation of ATP-sensitive potassium (KATP) channels. It specifically targets the sulfonylurea receptor 1 (SUR1) subunit of KATP channels located on pancreatic beta cells . By enhancing membrane permeability to potassium ions, diazoxide promotes potassium efflux, resulting in hyperpolarization of the cell membrane .

Effects on Insulin Secretion

The hyperpolarization of beta cell membranes induced by diazoxide prevents calcium influx, which is essential for insulin release. Without sufficient intracellular calcium, the exocytosis of insulin granules is inhibited, thereby suppressing insulin secretion . This mechanism explains diazoxide's efficacy in treating hyperinsulinemic hypoglycemia, as it directly counters excessive insulin release that causes hypoglycemia .

Vasodilatory Effects

Beyond its effects on insulin secretion, diazoxide causes smooth muscle relaxation, leading to systemic and pulmonary vasodilation . This vasodilatory action reduces both arteriolar smooth muscle tone and vascular resistance, explaining its historical use in managing hypertensive emergencies . The compound preferentially affects arterioles with minimal impact on the venous system .

Molecular Targets

Diazoxide acts on multiple molecular targets that contribute to its pharmacological profile:

  • ATP-sensitive inward rectifier potassium channel 11 (inducer in humans)

  • Mitochondrial ATP synthase F1 domain (inhibitor in humans)

  • KATP channels in vascular smooth muscle (activator)

These multiple effectors explain the diverse physiological effects of diazoxide beyond glucose regulation, including its cardioprotective properties which have been more recently identified .

Clinical Applications

Management of Hyperinsulinemic Hypoglycemia

Diazoxide is indicated for the management of hypoglycemia due to hyperinsulinism associated with various conditions:

In adults:

  • Inoperable islet cell adenoma or carcinoma

  • Extrapancreatic malignancy

In infants and children:

  • Leucine sensitivity

  • Islet cell hyperplasia

  • Nesidioblastosis

  • Extrapancreatic malignancy

  • Islet cell adenoma

  • Adenomatosis

It may be used preoperatively as a temporary measure, and postoperatively if hypoglycemia persists . Diazoxide represents the first-line pharmacological therapy for managing persistent hyperinsulinemic hypoglycemia in neonates and is the only medication currently recommended for this condition .

Emerging Application in Cardioprotection

More recent research has identified diazoxide as having powerful protective properties against cardiac ischemia. It mimics ischemic preconditioning, an intrinsic protective mechanism of the heart against ischemic injury . This cardioprotective effect may involve multiple molecular effectors and represents an area of ongoing research interest.

Pharmacokinetics and Pharmacodynamics

Metabolism and Elimination

Diazoxide undergoes metabolism in the liver through the oxidation of the 3-methyl group to hydroxymethyl and carboxy derivatives. This is followed by sulfate conjugation of the hydroxymethyl derivatives . The metabolites, along with some unchanged drug, are primarily excreted through the kidneys .

Half-life and Time Course

The plasma half-life of diazoxide following intravenous administration is approximately 28 ± 8.3 hours in adults . Limited data on oral administration revealed half-lives of 24 and 36 hours in two adults . In children aged four months to six years on long-term oral administration, the plasma half-life varies from 9.5 to 24 hours .

The hyperglycemic effect of diazoxide begins within an hour of administration and generally lasts no more than eight hours in individuals with normal renal function . The compound requires 72–96 hours to reach steady-state plasma concentrations .

Special Considerations

The half-life of diazoxide may be prolonged in:

  • Overdosage scenarios

  • Patients with impaired renal function

Clearance is reported to be faster in females compared to males .

Dosage and Administration

Dosage Recommendations for Hyperinsulinemic Hypoglycemia

The Pediatric Endocrinology Society (PES) consensus guidelines recommend diazoxide at doses of 5–15 mg/kg/day, administered in 2 to 3 divided doses . The starting dose should be selected according to the suspected cause of hyperinsulinism:

  • Lower doses are preferred for neonates with suspected perinatal stress-induced hyperinsulinemic hypoglycemia and/or underlying cardiac disease

  • Doses greater than 15 mg/kg/day are associated with an increased risk of complications

In Japan, slightly lower dosages are recommended:

  • 5–10 mg/kg/day before 1 year of age

  • 3–5 mg/kg/day thereafter

Clinical Practice Observations

A recent case series of 20 infants treated with diazoxide reported average dosages of 10 ± 3.7 mg/kg/day with a typical treatment duration of 44.9 ± 27.9 days . This is consistent with the PES consensus guidelines.

Formulation

Commercially available diazoxide oral suspension typically contains 50 mg of diazoxide per milliliter with a chocolate-mint flavor. The alcohol content is approximately 7.25%, and other ingredients include sorbitol solution, propylene glycol, various excipients, preservatives, and purified water .

Drug Interactions

Interactions with Diuretics

The concomitant administration of a benzothiazide diuretic may intensify the hyperglycemic and hyperuricemic effects of diazoxide . This interaction is clinically significant and should be monitored when both medications are used simultaneously.

Interactions Affecting Glucose Control

  • Diazoxide-induced hyperglycemia is reversed by the administration of insulin or tolbutamide

  • The inhibition of insulin release by diazoxide is antagonized by alpha-adrenergic blocking agents

  • In the presence of hypokalemia, the hyperglycemic effects of diazoxide are potentiated

Toxicity with Concomitant Medications

Toxicity of diazoxide is increased when administered at high dosages concomitantly with:

  • Chlorothiazide in rats

  • Trichlormethiazide in dogs

These observations from animal studies suggest potential for increased toxicity with certain combination therapies in humans.

Special Considerations and Experimental Findings

Animal Studies

Various animal studies have provided insights into diazoxide's effects:

  • The oral LD₅₀ of diazoxide in rats and mice are 980 mg/kg and 444 mg/kg, respectively

  • In multiple species (mouse, rat, rabbit, dog, pig, and monkey), oral administration of diazoxide leads to a rapid and transient rise in blood glucose levels

  • In rats given 400 mg/kg of diazoxide orally during subacute toxicity studies, growth retardation, edema, increases in liver and kidney weights, and adrenal hypertrophy were observed

  • Rats given doses up to 1080 mg/kg for three months developed hyperglycemia, increased liver weight, and increased mortality

  • Reproduction and teratology studies in different animal species suggest that diazoxide may interfere with normal fetal development, possibly due to the alteration of glucose metabolism

Cardioprotective Properties

Recent research has identified diazoxide as having powerful protective properties against cardiac ischemia. It mimics ischemic preconditioning, an intrinsic protective mechanism of the heart against ischemic injury . The cardioprotective effects may involve several potential effectors including KATP channels, suggesting multiple pathways through which diazoxide may confer cardioprotection .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator